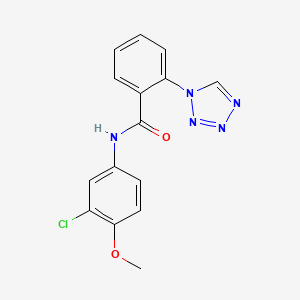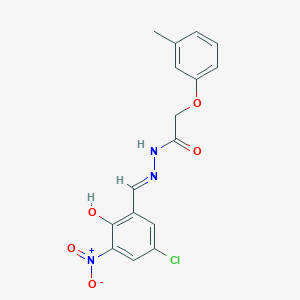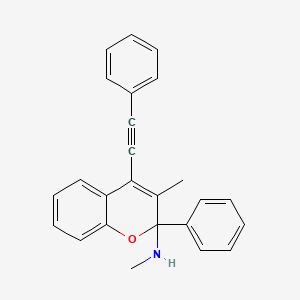
N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, also known as CTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of tetrazole-based compounds, which have been shown to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide as a fluorescent probe for imaging biological tissues. N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to have high affinity for certain types of cancer cells, making it a potentially useful tool for cancer diagnosis and treatment.
In addition, N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics and antifungal agents. N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide has also been studied for its potential as a neuroprotective agent, as it has been shown to have antioxidant properties and to protect against oxidative stress.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of certain signaling pathways in cells. N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could lead to increased levels of acetylcholine in the brain, which could have neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its antibacterial and antifungal properties, N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide has been shown to inhibit the growth of certain cancer cells and to induce apoptosis (programmed cell death) in these cells. N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is its high affinity for certain types of cancer cells, which makes it a potentially useful tool for cancer diagnosis and treatment. N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is its relatively low solubility in water, which could make it difficult to use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide. One area of research could involve the development of new fluorescent probes based on N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide, which could have applications in a wide range of biological imaging techniques. Another area of research could involve the development of new antibacterial and antifungal agents based on N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide.
In addition, further research could be done to explore the potential neuroprotective effects of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide and to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, more research could be done to investigate the mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide and to better understand its biochemical and physiological effects.
Synthesemethoden
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide involves the reaction of 3-chloro-4-methoxyaniline with sodium azide to form the corresponding azide intermediate. This intermediate is then reacted with 2-bromo-1-(3-chloro-4-methoxyphenyl)ethanone to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with benzoyl chloride to form the desired product, N-(3-chloro-4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O2/c1-23-14-7-6-10(8-12(14)16)18-15(22)11-4-2-3-5-13(11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYZVDKWTGPJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2N3C=NN=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-cyclohexylethyl)-2-[(1-methyl-4-piperidinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6131622.png)
![2-(2-hydroxyphenyl)-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-4-quinolinecarbohydrazide](/img/structure/B6131628.png)
![2-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6131633.png)
![7-tert-butyl-2-(5-nitro-2-furyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6131651.png)
![2-methoxy-2-phenyl-N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B6131653.png)
![5-(1-acetyl-2-pyrrolidinyl)-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B6131666.png)

![ethyl (4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6131677.png)
![3-(3-isopropoxybenzoyl)-N-[2-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B6131685.png)

![5-allyl-2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6131700.png)

![N-{4-bromo-2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}acetamide](/img/structure/B6131710.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6131718.png)